molecular formula C9H6F2O3 B13416729 3-(2,4-Difluorophenyl)-2-oxopropanoic acid

3-(2,4-Difluorophenyl)-2-oxopropanoic acid

Cat. No.: B13416729
M. Wt: 200.14 g/mol
InChI Key: DVFKRBWZELWDNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-Difluorophenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C9H8F2O3 It is characterized by the presence of two fluorine atoms attached to a phenyl ring and a keto group attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Difluorophenyl)-2-oxopropanoic acid typically involves the reaction of 2,4-difluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, followed by hydrolysis and decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluorophenyl)-2-oxopropanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,4-Difluorophenyl)-2-oxopropanoic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(2,4-Difluorophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Difluorophenyl)propionic acid
  • 3-(2-Bromophenyl)propionic acid
  • 3-(3,4-Methylenedioxyphenyl)propionic acid
  • 3-(4-Aminophenyl)propionic acid
  • 3-(4-Chlorophenyl)propionic acid

Uniqueness

3-(2,4-Difluorophenyl)-2-oxopropanoic acid is unique due to the presence of both fluorine atoms and a keto group, which confer distinct chemical reactivity and biological activity compared to its analogs. The fluorine atoms enhance its stability and binding affinity, making it a valuable compound in various research applications .

Properties

Molecular Formula

C9H6F2O3

Molecular Weight

200.14 g/mol

IUPAC Name

3-(2,4-difluorophenyl)-2-oxopropanoic acid

InChI

InChI=1S/C9H6F2O3/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4H,3H2,(H,13,14)

InChI Key

DVFKRBWZELWDNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)CC(=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.